molecular formula C14H17N3O3 B2761779 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide CAS No. 2034354-61-3

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide

Cat. No.: B2761779
CAS No.: 2034354-61-3
M. Wt: 275.308
InChI Key: AJUJCDDRJSWUHC-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a tetrahydrofuran ring

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: This step often involves the condensation of hydrazines with 1,3-diketones or other suitable precursors.

    Linking the furan and pyrazole rings: This can be done through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Formation of the tetrahydrofuran ring: This step may involve the reduction of a furan ring or the cyclization of appropriate precursors.

    Final coupling to form the carboxamide: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and reagents would be selected to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under appropriate conditions, leading to the formation of various oxidized derivatives.

    Reduction: The tetrahydrofuran ring can be reduced to form a more saturated ring system.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the tetrahydrofuran ring may yield tetrahydrofuran derivatives.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and pyrazole rings may interact with the target through hydrogen bonding, π-π stacking, or other non-covalent interactions. The tetrahydrofuran ring may provide additional stability and specificity to the binding interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxylate: This compound is similar in structure but contains an ester group instead of a carboxamide group.

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxylic acid: This compound contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is unique due to the presence of both a furan and a pyrazole ring, which can provide distinct electronic and steric properties. The carboxamide group can also participate in hydrogen bonding, which can enhance the compound’s binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-14(12-2-6-20-10-12)15-3-4-17-8-13(7-16-17)11-1-5-19-9-11/h1,5,7-9,12H,2-4,6,10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUJCDDRJSWUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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